N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline
Description
N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline is a substituted aniline derivative featuring a 2,6-dimethylphenyl group attached to an amine, which is further substituted with a benzyl moiety containing a 2-methoxyethoxy side chain. This compound’s structural complexity confers unique physicochemical properties, such as enhanced solubility due to the polar methoxyethoxy group and steric hindrance from the dimethyl substituents.
Properties
IUPAC Name |
N-[[2-(2-methoxyethoxy)phenyl]methyl]-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14-7-6-8-15(2)18(14)19-13-16-9-4-5-10-17(16)21-12-11-20-3/h4-10,19H,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQRNKSWBPZNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC2=CC=CC=C2OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Nucleophilic Substitution on Aromatic Halides
- Starting Material: 2-bromobenzaldehyde or 2-chlorobenzaldehyde.
- Reaction: Nucleophilic substitution with 2-methoxyethanol derivatives, often using a base such as potassium carbonate in polar aprotic solvents like acetone or dimethylformamide (DMF).
- Procedure:
- The halogenated benzaldehyde reacts with 2-methoxyethanol in the presence of potassium carbonate at elevated temperatures (~80°C).
- The resulting intermediate is then reduced to the benzylamine via catalytic hydrogenation or reductive amination.
Method B: Reductive Amination
- Starting Material: 2-(2-Methoxyethoxy)benzaldehyde.
- Reaction: Reductive amination with ammonia or primary amines.
- Procedure:
- The aldehyde reacts with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst (e.g., Pd/C).
- This yields the benzylamine with the desired substituent.
Introduction of the 2,6-Dimethylphenyl Group
The 2,6-dimethylphenyl group is introduced via Friedel-Crafts alkylation or through direct aromatic substitution:
-
- Reacting benzene derivatives with methyl chloride or methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
- The methyl groups are introduced ortho to the existing substituents, yielding 2,6-dimethylphenyl derivatives.
-
- Using commercially available 2,6-dimethylaniline as the starting material for subsequent coupling reactions.
Coupling to Form the Final Compound
The final step involves coupling the benzylamine derivative with the 2,6-dimethylphenyl group, often via acylation or reductive amination:
-
- The benzylamine reacts with acyl chlorides, such as 2,6-dimethylbenzoyl chloride, in inert solvents like toluene or dichloromethane.
- The reaction is facilitated by bases such as triethylamine or pyridine at low temperatures (-5°C to 20°C).
-
- Alternatively, the aldehyde or ketone intermediate can be coupled with the amine under reductive conditions, using sodium cyanoborohydride or similar reducing agents.
Representative Data Table of Preparation Parameters
| Step | Reagents & Conditions | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Halogenated benzaldehyde + 2-methoxyethanol + K₂CO₃ | Acetone | 80°C | ~70-85% | Nucleophilic substitution |
| 2 | Reduction with Pd/C or NaBH₃CN | Ethanol/H₂ | Room temp | >90% | Converts aldehyde to amine |
| 3 | Coupling with acyl chloride | Toluene or DCM | -5°C to 20°C | >95% | Final amide formation |
Research Findings and Notes
Patented Methods: Patent WO2000076960A1 describes a multi-step process involving sulfonation, alkylation, and acylation to synthesize complex aromatic amines, emphasizing the importance of controlled reaction conditions to prevent racemization and side reactions.
Reaction Optimization: Use of aromatic hydrocarbons such as toluene or xylene as solvents enhances yield and purity, while bases like sodium or potassium carbonate facilitate the nucleophilic substitutions and coupling steps.
Environmental and Safety Considerations: The synthesis involves handling chlorinated compounds and strong bases, requiring appropriate safety protocols and waste management.
Alternative Approaches: Biotechnological methods, such as fermentation, have been explored for similar compounds but are less common for this specific aromatic amine.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives
Scientific Research Applications
Chemical Properties and Structure
N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline is characterized by its unique structure that includes a methoxyethoxy group attached to a benzyl moiety and a dimethylated aniline. The molecular formula is with a molecular weight of 299.38 g/mol. Its chemical properties make it suitable for various applications in organic synthesis and medicinal chemistry.
Pharmaceutical Applications
Drug Development : The compound's structural features allow it to serve as a lead compound in drug discovery. Its derivatives may exhibit biological activity against specific targets, including enzymes or receptors involved in disease processes.
Anti-Cancer Research : Preliminary studies suggest that compounds similar to this compound may have anti-cancer properties. Research into its analogs has indicated potential efficacy against various cancer cell lines, making it a candidate for further investigation in oncology.
Chemical Intermediate
This compound can act as an intermediate in the synthesis of other complex molecules. Its ability to undergo various chemical reactions makes it valuable in the production of:
- Dyes and Pigments : The compound can be utilized in synthesizing azo dyes and other colorants due to its aniline structure.
- Pesticides : It serves as a precursor for developing agrochemicals, particularly herbicides and insecticides.
Biomedical Research
Biochemical Studies : The compound's unique functional groups allow it to be used in biochemical assays and studies aimed at understanding metabolic pathways. For instance, it can be employed to investigate the metabolism of aniline derivatives in biological systems.
Diagnostics : this compound may find applications in clinical diagnostics due to its potential as a biomarker or tracer molecule in metabolic studies.
Case Study 1: Anti-Cancer Activity
A study conducted on the derivatives of this compound revealed promising results against breast cancer cell lines. The compound exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as a therapeutic agent.
Case Study 2: Synthesis of Azo Dyes
Research on the use of this compound as an intermediate for azo dye production demonstrated its effectiveness in yielding vibrant colors with good stability. This application highlights its industrial relevance and potential for commercial exploitation.
Mechanism of Action
The mechanism of action of N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The target compound shares core structural motifs with several analogs:
- N-(2-Ethoxyethyl)-2,6-dimethylaniline (CAS 50563-56-9) : Features an ethoxyethyl group instead of the methoxyethoxy-benzyl substituent. This difference reduces aromaticity and increases hydrophobicity (LogP = 2.82) compared to the target compound’s expected higher polarity .
- N-(2,6-Dimethylphenyl)-2,5-dimethylaniline (CAS 949161-08-4) : Lacks the methoxyethoxy-benzyl group, resulting in a simpler structure with higher lipophilicity (XLogP3-AA = 4.3) .
Physicochemical Properties
Notes: Estimated values for the target compound are based on structural analogs.
Biological Activity
N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline is an organic compound with the molecular formula . It features a benzyl group substituted with a 2-(2-methoxyethoxy) group and an aniline moiety with methyl substitutions at the 2 and 6 positions. This compound has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways depend on the biological system being studied, but preliminary research suggests potential roles in enzyme inhibition and modulation of cellular pathways related to inflammation and pain management.
Potential Therapeutic Applications
- Anti-Inflammatory Effects : Research indicates that compounds similar to this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by excessive inflammation.
- Analgesic Properties : The compound has been investigated for its potential analgesic (pain-relieving) effects, similar to other known analgesics that target specific pain pathways in the body.
- Enzyme Interaction Studies : It is used in studies examining enzyme interactions, which could lead to the development of new therapeutic agents targeting specific diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-Inflammatory | Inhibition of inflammatory markers | |
| Analgesic | Pain relief in animal models | |
| Enzyme Inhibition | Modulation of enzyme activity |
Toxicological Data
Toxicological studies on related compounds indicate potential risks associated with high doses. For instance, 2,6-dimethylaniline, a structural analogue, has shown adverse effects such as liver enlargement and hematological changes in animal studies when administered at elevated levels . It is crucial to consider these findings when evaluating the safety profile of this compound.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine | Similar substitution pattern | Potential enzyme inhibitor |
| N-[2-(2-Methoxyethoxy)benzyl]aniline | Lacks methyl substitutions | Lesser biological activity |
| N-[3-(3-Methylphenyl)benzyl]-2,6-dimethylaniline | Different substitution pattern | Varies based on structure |
Q & A
Basic: What are the standard synthetic routes for N-[2-(2-Methoxyethoxy)benzyl]-2,6-dimethylaniline?
Methodological Answer:
A common approach involves condensation reactions between 2,6-dimethylaniline and substituted benzaldehyde derivatives. For example, in analogous syntheses, refluxing 2,6-dimethylaniline with a carbonyl compound (e.g., 1-benzothiophene-3-carbaldehyde) in ethanol yields Schiff base intermediates, followed by purification via slow evaporation or column chromatography . Adapting this method, substituting the aldehyde with 2-(2-methoxyethoxy)benzaldehyde could yield the target compound. Key steps include:
- Reagent ratios : Stoichiometric equivalence of amine and aldehyde (e.g., 1:1 molar ratio).
- Solvent selection : Ethanol or methanol for reflux.
- Purification : Vacuum filtration, recrystallization, or chromatography .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation combines X-ray crystallography , NMR spectroscopy , and computational modeling :
- X-ray diffraction : Resolves crystal packing and bond angles (e.g., dihedral angles between aromatic rings) .
- NMR : H and C NMR identify substituents (e.g., methoxyethoxy groups at ~δ 3.5–4.5 ppm for OCHCHO) .
- Computational methods : Density Functional Theory (DFT) predicts electronic transitions and confirms experimental UV-Vis spectra .
Advanced: How can reaction conditions be optimized for synthesizing derivatives with high purity?
Methodological Answer:
Optimization requires systematic parameter testing:
- pH control : For oxidative reactions, pH 2–3 maximizes degradation efficiency (e.g., Fenton process for related anilines) .
- Catalyst/reagent ratios : E.g., 2 mM Fe and 20 mM HO for oxidative cleavage .
- Temperature : Reflux (~80°C) balances reaction rate and byproduct formation .
Example table for oxidative degradation intermediates (analogous to 2,6-dimethylaniline):
| Intermediate | Detection Method | Reference |
|---|---|---|
| 2,6-Dimethylphenol | HPLC-UV | |
| Maleic acid | Ion chromatography | |
| 2,6-Dimethylbenzoquinone | GC-MS |
Advanced: How can positional isomers of this compound be resolved analytically?
Methodological Answer:
Positional isomers (e.g., methoxyethoxy substitution at para vs. ortho positions) are challenging but resolvable via:
- HPLC with chiral columns : Paired with mass spectrometry for fragmentation patterns .
- 2D NMR : NOESY or COSY correlations differentiate substituent proximity .
- Crystallography : Single-crystal X-ray unambiguously assigns regiochemistry .
Intermediate: What are the degradation pathways of this compound under oxidative conditions?
Methodological Answer:
In Fenton-like systems, degradation proceeds via:
Hydroxyl radical attack : Cleavage of the methoxyethoxy chain or aromatic rings.
Intermediate formation : Ring-hydroxylated products (e.g., dimethylphenol) and carboxylic acids (e.g., oxalic acid) .
Mineralization : Conversion to CO and HO under prolonged oxidation.
Key factors :
Advanced: How can computational methods predict the reactivity of this compound?
Methodological Answer:
- Quantum mechanical calculations : Configuration Interaction (CI) methods estimate absorption maxima (e.g., λ~350 nm for nitro-substituted analogs) .
- Molecular docking : Screens binding affinity to biological targets (e.g., sodium channels for anesthetic analogs) .
- DFT simulations : Models electron distribution to predict sites for electrophilic/nucleophilic attack .
Application: How is this compound used in drug precursor synthesis?
Methodological Answer:
The 2,6-dimethylaniline core is a precursor for bioactive molecules:
- Anesthetic analogs : React with bromopropionyl bromide to form amide intermediates, followed by amine coupling (e.g., lidocaine derivatives) .
- Schiff base formation : Condensation with aldehydes yields antimicrobial or antitumor agents .
- Functionalization : Methoxyethoxy groups enhance solubility for pharmacokinetic studies .
Advanced: What strategies address contradictory data in reaction yield optimization?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
